molecular formula C15H14O4 B2740032 4-(2-Ethoxyphenoxy)benzoic acid CAS No. 938231-39-1

4-(2-Ethoxyphenoxy)benzoic acid

Cat. No.: B2740032
CAS No.: 938231-39-1
M. Wt: 258.273
InChI Key: PJZFUDVCECUSEI-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O4. It is characterized by the presence of an ethoxy group attached to a phenoxy group, which is further connected to a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenoxy)benzoic acid typically involves the reaction of phenol with sodium hydroxide to form phenol sodium solution. This solution is then added dropwise to a mixture of naphthane and parachlorobenzoic acid under heating conditions. The reaction mixture is then cooled, filtered, and the solid product is washed and purified using ethanol and activated carbon .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of readily available and cost-effective starting materials, and the reaction conditions are controlled to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2-Ethoxyphenoxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxybenzoic acid: Lacks the ethoxy group, making it less hydrophobic.

    4-(2-Methoxyphenoxy)benzoic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.

    4-(2-Propoxyphenoxy)benzoic acid: Has a propoxy group, which increases its hydrophobicity compared to the ethoxy derivative.

Uniqueness

4-(2-Ethoxyphenoxy)benzoic acid is unique due to the presence of the ethoxy group, which influences its chemical properties, such as solubility and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(2-ethoxyphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-2-18-13-5-3-4-6-14(13)19-12-9-7-11(8-10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZFUDVCECUSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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